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Antifungal protein 3 -

Antifungal protein 3

Catalog Number: EVT-247130
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Molecular Formula:
Molecular Weight:
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Product Introduction

Overview

Antifungal protein 3 (Afp3) is a notable antifungal agent derived from various fungal sources, particularly from species within the genus Penicillium. This protein exhibits significant antifungal activity against a range of pathogenic fungi, making it a subject of interest in both agricultural and medical research. The antifungal properties of Afp3 have been attributed to its ability to inhibit fungal growth and reduce the incidence of fungal diseases in plants and humans.

Source

Antifungal proteins, including Afp3, are predominantly sourced from filamentous fungi. For instance, Penicillium expansum, a common fungal pathogen, has been reported to produce multiple antifungal proteins, including Afp3. This species is known for its ability to synthesize several antifungal proteins that belong to different phylogenetic classes, enhancing its potential as a biocontrol agent in agriculture .

Classification

Antifungal proteins can be classified into various categories based on their structure and mechanism of action. Afp3 is categorized under the class of small cysteine-rich proteins that exhibit antifungal properties. These proteins are typically characterized by their compact structure and the presence of disulfide bonds, which contribute to their stability and activity against fungal pathogens.

Synthesis Analysis

Methods

The synthesis of antifungal protein 3 involves several biochemical techniques. The production of Afp3 can be achieved through recombinant DNA technology, where the gene encoding the protein is cloned into a suitable expression vector and transformed into host organisms such as Escherichia coli or other filamentous fungi like Penicillium chrysogenum.

Technical Details

  1. Gene Cloning: The gene encoding Afp3 is amplified using polymerase chain reaction (PCR) and cloned into an expression vector.
  2. Transformation: The recombinant plasmid is introduced into competent cells of Penicillium chrysogenum via protoplast transformation methods.
  3. Protein Expression: Following transformation, the culture is grown under optimized conditions to induce protein expression.
  4. Purification: The expressed protein is purified using affinity chromatography or other purification techniques to isolate Afp3 from other cellular components .
Molecular Structure Analysis

Structure

The molecular structure of antifungal protein 3 is characterized by a compact fold stabilized by disulfide bonds. This structural configuration is crucial for its stability and activity against fungal pathogens. The three-dimensional structure can be modeled using computational tools such as I-TASSER, which predicts the folding based on known structures of similar proteins.

Data

The theoretical molecular weight of Afp3 is typically around 10-15 kDa, with an isoelectric point that varies depending on the specific sequence and modifications present in the protein . Structural studies often utilize techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy for detailed analysis.

Chemical Reactions Analysis

Reactions

Antifungal protein 3 interacts with target fungal cells through various biochemical reactions. These include:

  1. Binding Interactions: Afp3 binds to specific receptors on the surface of fungal cells, disrupting cell membrane integrity.
  2. Enzymatic Activity: Some studies suggest that Afp3 may exhibit enzymatic activity that degrades cell wall components of fungi, leading to cell lysis.

Technical Details

The binding affinity and kinetics can be assessed using surface plasmon resonance or similar techniques to quantify interactions between Afp3 and fungal cell components .

Mechanism of Action

Process

The mechanism by which antifungal protein 3 exerts its effects involves several steps:

  1. Cell Membrane Disruption: Upon binding to the fungal cell surface, Afp3 disrupts membrane integrity, leading to leakage of cellular contents.
  2. Inhibition of Cell Wall Synthesis: It may also inhibit enzymes involved in synthesizing chitin and glucan in the fungal cell wall.
  3. Induction of Apoptosis: In some cases, Afp3 can trigger apoptotic pathways within fungal cells, leading to programmed cell death.

Data

Research indicates that Afp3 exhibits potent activity against various fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations often reported under 16 µg/mL .

Physical and Chemical Properties Analysis

Physical Properties

Antifungal protein 3 is typically soluble in aqueous solutions at physiological pH but may precipitate under extreme conditions (e.g., high salt concentrations). Its stability can be influenced by temperature and pH levels.

Chemical Properties

  • Molecular Weight: Approximately 10-15 kDa.
  • Isoelectric Point: Varies based on amino acid composition but generally falls within pH 4-9.
  • Stability: Generally stable at room temperature but may require refrigeration for long-term storage.
Applications

Antifungal protein 3 has several scientific applications:

  1. Agricultural Use: As a biopesticide, it can protect crops from fungal infections, reducing reliance on chemical fungicides.
  2. Medical Applications: Potential use in developing antifungal therapies for treating infections caused by resistant strains of fungi.
  3. Biotechnological Research: Serves as a model for studying protein interactions with pathogens and developing novel antifungal agents .
Introduction to Antifungal Protein 3 in Fungal Biology

Historical Context of Antifungal Protein Discovery in Filamentous Fungi

The systematic discovery of antifungal proteins (AFPs) in filamentous fungi represents a significant advancement in mycological research spanning several decades. Initial investigations focused on cysteine-rich proteins (CRPs) secreted by Ascomycetes, with foundational work identifying PAF (Penicillium chrysogenum antifungal protein) and Aspergillus giganteus AFP in the 1990s [1]. These early class A AFPs exhibited potent activity against diverse fungal pathogens, prompting genomic mining for related proteins. The landmark discovery came in 2018 when genomic analysis of the phytopathogen Penicillium expansum revealed an unprecedented repertoire of three distinct AFP genesPeAfpA, PeAfpB, and PeAfpC – representing three phylogenetic classes (A, B, and C) within a single organism [1] [2]. This finding challenged previous assumptions about AFP diversity and distribution, establishing P. expansum as a unique model system. Antifungal Protein 3, later designated PeAfpC, was identified bioinformatically but proved elusive; unlike the natively produced PeAfpA, PeAfpB and PeAfpC were undetectable in wild-type cultures under standard conditions, necessitating heterologous expression systems for functional characterization [1] [7]. This historical trajectory underscores a shift from characterizing single AFPs to understanding complex, strain-specific AFP arsenals and their differential expression patterns.

Taxonomic Distribution and Phylogenetic Classification of Antifungal Protein 3

Antifungal Protein 3 (PeAfpC) belongs to the phylogenetic class C of fungal AFPs, a group characterized by distinct structural features and evolutionary relationships. Comprehensive phylogenetic analyses reveal that class C AFPs exhibit a patchy taxonomic distribution across filamentous fungi, contrasting with the broader occurrence of class A and B proteins [1] [7].

  • Defining Characteristics: Class C AFPs are defined by a conserved six-cysteine residue pattern (C-X~9-14-C-X~3-C-X~9-14-C-X~4-5-C-C) forming three disulfide bonds crucial for structural stability. They share a predicted β-barrel fold distinct from the γ-core motif prevalent in class A and B AFPs [1] [7]. Genomic organization often includes specific intron positions within the coding sequence.

  • Phylogenetic Occurrence: Beyond its discovery in Penicillium expansum, class C AFP homologs have been identified in several related genera:

  • Penicillium chrysogenum: Produces Pc-Arctin, the first experimentally confirmed class C AFP with antifungal activity [1].
  • Penicillium brevicompactum: Encodes the Bubble Protein (BP), another functional class C representative [1].
  • Aspergillus spp.: Genomic sequences indicate the presence of putative class C AFP genes, though functional characterization lags [7].
  • Neosartorya fischeri: Contains an AFP classified as class A (NFAP), but genomic data suggests potential uncharacterized class C-like sequences [1] [10].

  • Absence and Divergence: Notably, many fungal genomes lack class C AFP genes entirely. For example, the citrus pathogen Penicillium digitatum possesses only a single class B AFP (afpB) [7]. Furthermore, while P. expansum encodes PeAfpC, its native expression appears repressed or tightly regulated compared to PeAfpA [1].

Table 1: Taxonomic Distribution and Key Features of Class C Antifungal Proteins

Producing FungusAFP DesignationPhylogenetic ClassExperimental ConfirmationKey Structural Features
Penicillium expansumPeAfpCCActivity confirmed via heterologous expressionPredicted β-barrel, 6 conserved cysteines
Penicillium chrysogenumPc-ArctinCDirectly purified & characterizedβ-barrel, 3 disulfide bonds
Penicillium brevicompactumBubble Protein (BP)CDirectly purified & characterizedβ-barrel, 3 disulfide bonds
Aspergillus spp.Putative AFPsCGenomic identification onlyPredicted β-barrel, conserved cysteine pattern
Penicillium digitatumNone--Encodes only a Class B AFP (AfpB)

Role in Fungal Ecological Interactions and Competitive Fitness

The ecological function of Antifungal Protein 3 (PeAfpC) within its native producer, Penicillium expansum, remains less defined than that of its co-occurring AFPs (PeAfpA and PeAfpB), primarily due to its lack of native production and the challenge in attributing observed phenotypes solely to PeAfpC. However, insights can be drawn from heterologous expression studies and the behavior of related class C AFPs:

  • Self-Protection and Ecological Niche Competition: A critical finding is that P. expansum exhibits sensitivity to its own PeAfpA and PeAfpB, suggesting these proteins primarily function in inter-species competition rather than self-defense [1]. While direct evidence for PeAfpC's effect on P. expansum is limited, the lack of native production could imply a strategy to avoid self-harm if PeAfpC possesses activity against the producer under specific conditions. Heterologously produced PeAfpC showed no detectable antifungal activity under standard laboratory screening conditions against a range of fungi tested (including Botrytis cinerea, Fusarium spp., and yeasts) [1]. This contrasts sharply with the potent activity of PeAfpA and moderate activity of PeAfpB. This lack of broad activity suggests PeAfpC may have a highly specialized ecological target not represented in standard test panels, or its activity requires specific environmental triggers absent in vitro.

  • Potential Synergistic or Niche-Specific Functions: The conservation of the afpC gene in P. expansum and related species despite its apparent lack of constitutive expression and broad activity suggests it confers a selective advantage under specific ecological pressures. Potential roles include:

  • Activity Against Specific Competitors: PeAfpC might target specific fungi or oomycetes co-habiting the same decaying fruit or soil niches as P. expansum, such as particular basidiomycetes or other penicillia not included in initial screens.
  • Conditional Expression/Activation: Production or activity of PeAfpC might be induced only under specific stress conditions (nutrient limitation, specific pH, presence of specific competitors) or require interaction with other fungal metabolites for activation. The repression under secretory stress (RESS) observed in other fungal protein production systems [4] could be a factor limiting native PeAfpC accumulation.
  • Non-Antifungal Ecological Functions: Class C AFPs might play roles beyond direct antifungal activity, such as modulation of fungal development (sporulation, germination), interaction with bacterial competitors (e.g., mycophagous bacteria like Collimonas [9]), or signaling within fungal communities. The bubble protein from P. brevicompactum has structural similarities to proteins with possible developmental roles.
  • Contrast with Other Class C AFPs: The functional ambiguity of PeAfpC contrasts with the demonstrated, albeit sometimes weak, antifungal activity of other class C proteins like P. chrysogenum's Pc-Arctin and P. brevicompactum's BP against certain fungi [1] [7]. This highlights significant functional divergence within class C, possibly reflecting adaptation to specific ecological niches or host-pathogen interactions unique to each species. The energetic cost of producing complex AFP arsenals (P. expansum) versus single AFPs (P. digitatum) suggests differing evolutionary strategies for competitive fitness in their respective environments.

Table 2: Research Findings on PeAfpC Function in Ecological Interactions

Feature/AspectFinding in P. expansum PeAfpCImplication for Ecological RoleKey Research Source
Native ProductionNot detected in wild-type culture supernatantsTightly regulated or repressed under lab conditions; not part of constitutive defense arsenal [1]
Activity (Heterologous)No detectable activity against tested fungi/yeasts under standard conditionsLikely highly specialized target spectrum or requires activation; not broad-spectrum [1]
Self-SensitivityUnknown (native production absent)Potential self-harm if produced constitutively may explain repressionInference from PeAfpA/B data [1]
Gene ConservationGene (afpC) conserved in P. expansum and related PenicilliaProvides selective advantage under specific, perhaps infrequent, ecological pressures [1] [7]
Contrast with Pc-Arctin/BPPc-Arctin & BP show measurable antifungal activitySignificant functional divergence exists within Class C AFPs [1] [7]

Properties

Product Name

Antifungal protein 3

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